molecular formula C18H22N4O2 B2670229 N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide CAS No. 1436158-61-0

N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide

Cat. No.: B2670229
CAS No.: 1436158-61-0
M. Wt: 326.4
InChI Key: APDJHLKGCFHVJS-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Research

The pyrazole scaffold, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone of organic chemistry since its first reported synthesis in 1883 by Ludwig Knorr. Knorr’s pioneering work involved the cyclocondensation of β-diketones with hydrazine derivatives, yielding regioisomeric pyrazoles 2 and 3 (Scheme 1). This foundational methodology laid the groundwork for over a century of innovation in pyrazole chemistry.

In the 20th century, advancements focused on regioselective synthesis and functionalization. For instance, Girish et al. (2018) developed a nano-ZnO-catalyzed protocol to synthesize 1,3,5-substituted pyrazoles with 95% yield, significantly improving reaction efficiency. Concurrently, Ohtsuka et al. demonstrated the steric and electronic effects of trifluoromethyl groups in directing regioselectivity during cyclocondensation reactions. The 21st century saw the emergence of transition-metal-free strategies, such as Guojing et al.’s hypervalent iodine-mediated trifluoromethylation of acetylenic ketones (70% yield), highlighting the scaffold’s adaptability to modern synthetic demands.

Significance of Functionalized Pyrazoles in Medicinal Chemistry

Functionalized pyrazoles have become privileged structures in drug discovery due to their structural versatility and pharmacodynamic tunability. Key milestones include:

Functional Group Biological Application Notable Example Reference
Trifluoromethyl Anticancer Axitinib
Urea/Thiourea Antibacterial Compound 3c
Acylhydrazone Antioxidant Compound IVd

The introduction of electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhances metabolic stability, while hydrogen-bond donors like urea improve target engagement. For example, 3-trifluoromethylpyrazoles exhibit potent kinase inhibition, as seen in FDA-approved drugs like ibrutinib. Recent work by Alam (2023) emphasized pyrazole’s dominance in oncology, with seven pyrazole-based drugs approved since 2016.

Evolution of Cyano-Substituted Pyrazole Research

Cyano-substituted pyrazoles represent a critical subclass, where the nitrile group (-CN) serves dual roles as a hydrogen-bond acceptor and a metabolic stabilization element. Early studies focused on cyano incorporation via:

  • Nitrile cyclization : As demonstrated by Kovacs et al., cupro-catalyzed coupling of alkynes 95 with oximes 94 generated β-aminoenones 96 , which were cyclized to 3,5-substituted pyrazoles 97 (70% yield).
  • Hydrazone functionalization : Dang et al. achieved pyrazole-3-carboxylates 100 via cyclization of hydrazone dianions 98 with diethyl dioxalate 99 (53% yield).

The cyano group’s strong electron-withdrawing character modulates pyrazole ring electronics, enhancing binding to targets like kinase ATP pockets. For instance, Deng and Mani’s nitroolefin-hydrazone cyclocondensation produced 1,3,4,5-substituted pyrazoles 105 with 42–88% yields, where cyano groups improved solubility and target affinity.

Current Research Landscape for N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide

This compound exemplifies modern trends in pyrazole carboxamide optimization, combining three strategic elements:

Structural Features

  • Cyano-(2-methoxyphenyl)methyl group : The ortho-methoxy substituent likely enhances π-π stacking with aromatic residues in target proteins, while the cyano group improves metabolic stability.
  • Pentan-3-yl chain : The branched alkyl group at N1 increases lipophilicity (clogP ≈ 3.2 predicted), potentially enhancing blood-brain barrier penetration.
  • Carboxamide at C3 : Serves as a hydrogen-bond donor/acceptor, mimicking natural ATP’s adenine interactions in kinase inhibition.

Synthetic Approaches
While the exact synthesis of this compound is undisclosed, analogous routes involve:

  • Step 1 : Formation of 1-pentan-3-ylpyrazole-3-carboxylic acid via cyclocondensation of pentan-3-ylhydrazine with diketone precursors.
  • Step 2 : Amidation with cyano-(2-methoxyphenyl)methylamine using EDCI/HOBt coupling.

Emerging Applications
Recent studies on structurally related compounds suggest potential in:

  • Kinase inhibition : Pyrazole carboxamides like axitinib bind VEGFR2 with IC₅₀ = 0.2 nM.
  • Antibacterial activity : Urea-functionalized pyrazoles (e.g., 3c ) show MIC = 32–64 µg/mL against MRSA.
  • Antioxidant effects : Acylhydrazone derivatives inhibit ROS production in platelets (IC₅₀ = 1.05 µM).

Ongoing research focuses on optimizing the compound’s selectivity profile through:

  • Regioselective substitutions at pyrazole C4/C5 positions
  • Stereochemical control of the cyano-bearing stereocenter
  • Prodrug strategies for improved oral bioavailability

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-13(5-2)22-11-10-15(21-22)18(23)20-16(12-19)14-8-6-7-9-17(14)24-3/h6-11,13,16H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDJHLKGCFHVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC(=N1)C(=O)NC(C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Synthetic Routes to Pyrazole-Carboxamide Derivatives

Pyrazole-carboxamide derivatives are typically synthesized via:

  • Hydrazine Cyclization : Reaction of β-ketonitriles or α,β-unsaturated ketones with substituted hydrazines to form pyrazole rings . For example:

    • β-Ketonitriles (e.g., α-cyanoacetophenones) react with hydrazines to yield 5-aminopyrazoles via intermediate hydrazones .

    • Chalcone derivatives (α,β-unsaturated ketones) cyclize with hydrazines in the presence of catalysts like Cu(OTf)₂ to form substituted pyrazoles .

  • Multicomponent Reactions :

    • Trifluoromethylation/cyclization of acetylenic ketones with phenylhydrazine produces trifluoromethyl-substituted pyrazoles .

    • Cu-catalyzed domino C–N coupling hydroamination reactions form complex pyrazole scaffolds .

Reactivity of Functional Groups in the Target Compound

The structure N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide contains key reactive groups:

Pyrazole Core

  • Electrophilic Substitution : The pyrazole ring undergoes regioselective nitration, halogenation, or sulfonation at the N1 or C4 positions .

  • N-Alkylation : The pentan-3-yl group at N1 suggests potential for dealkylation or transalkylation under acidic/basic conditions .

Carboxamide Group

  • Hydrolysis : The carboxamide (-CONH₂) may hydrolyze to a carboxylic acid (-COOH) under acidic or basic conditions.

  • Nucleophilic Substitution : Reactivity with amines or alcohols to form ureas or esters .

Cyano Group

  • Hydrolysis : Conversion to a carboxylic acid (-COOH) or amide (-CONH₂) via acidic/alkaline conditions .

  • Reduction : Catalytic hydrogenation to an amine (-CH₂NH₂) .

Methoxyphenyl Substituent

  • Demethylation : Cleavage of the methoxy group (-OCH₃) to a hydroxyl group (-OH) using reagents like BBr₃ .

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the aromatic ring’s para position .

Potential Reaction Pathways (Hypothetical)

While no direct data exists for the target compound, analogous reactions can be extrapolated:

Reaction Type Conditions Expected Product
Hydrolysis of Cyano H₂SO₄ (96%), heatN-[Carboxy-(2-methoxyphenyl)methyl]-derivative
N-Alkylation RX (alkyl halide), base, DMFQuaternary ammonium derivatives
Demethylation BBr₃, CH₂Cl₂, 0°C → RTN-[Cyano-(2-hydroxyphenyl)methyl]-derivative
Pyrazole Nitration HNO₃/H₂SO₄, 50°CNitro-substituted pyrazole at C4

Research Gaps and Recommendations

  • Experimental studies on the target compound’s stability under hydrolytic/oxidative conditions are needed.

  • Computational modeling (e.g., DFT) could predict regioselectivity in electrophilic substitution reactions.

  • Biological screening (e.g., kinase inhibition) might reveal pharmacologically relevant reactivity, as seen in related pyrazolo[1,5-a]pyrimidine carboxamides .

Key Challenges

  • Stereochemical Complexity : The cyano-(2-methoxyphenyl)methyl group may introduce stereocenters, complicating reaction outcomes.

  • Solubility Limitations : The pentan-3-yl chain and aromatic groups may reduce solubility in polar solvents, necessitating DMF/DMSO for reactions .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that pyrazole derivatives, including N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide, exhibit potent anticancer properties. Studies have shown that certain pyrazole compounds can inhibit specific kinases involved in cancer progression. For instance, modifications to the pyrazole structure have been linked to enhanced potency against various cancer types, suggesting that similar modifications to this compound could yield promising anticancer agents .

1.2 Anti-inflammatory Properties
Pyrazoles are recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit inflammatory pathways and cytokine release, making it a candidate for treating inflammatory diseases. In vitro assays have demonstrated that certain pyrazole derivatives possess superior anti-inflammatory activity compared to standard treatments like diclofenac .

1.3 Antimicrobial Activity
this compound has shown potential as an antimicrobial agent. Studies involving the synthesis of various pyrazole derivatives have reported significant antibacterial and antifungal activities against pathogenic strains . This suggests that the compound could be developed into a broad-spectrum antimicrobial agent.

Agricultural Applications

2.1 Pesticidal Properties
Recent patents highlight the use of pyrazole compounds as insecticides and fungicides in agricultural settings. This compound has been identified as a promising candidate for pest control due to its efficacy against various agricultural pests while minimizing harm to beneficial insects . The compound's unique structure may contribute to its effectiveness by targeting specific biological pathways in pests.

2.2 Herbicidal Activity
The compound's potential as a herbicide is also being explored, with preliminary studies indicating effective weed control mechanisms. Its application could lead to the development of environmentally friendly herbicides that are less toxic to non-target species .

Material Science Applications

3.1 Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of pyrazole units into polymer backbones may improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies and Research Findings

Application AreaFindingsReferences
AnticancerEnhanced potency against specific kinases; potential for drug development
Anti-inflammatorySuperior activity compared to traditional anti-inflammatories
AntimicrobialSignificant activity against pathogenic bacteria and fungi
PesticidalEffective against agricultural pests with minimal environmental impact
HerbicidalPotential for effective weed management strategies
Polymer ChemistryImproved properties in synthesized polymers

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The cyano group and pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Toxicity Data Notable Features
N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide Pyrazole 1-Pentan-3-yl, 3-carboxamide linked to cyano-methoxyphenyl Not provided in evidence High steric bulk, dual electronic modulation (cyano, methoxy)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Trifluoromethyl, 4-carbaldehyde, 5-(3-chlorophenylsulfanyl) Not discussed Sulfur-containing substituent, trifluoromethyl group enhances lipophilicity
2-Cyano-N-[(methylamino)carbonyl]acetamide Acetamide Cyano, methylamino carbonyl Toxicological properties not thoroughly studied Simpler structure, potential reactivity due to cyano group
2-Aminobenzothiazole-N-[(2-oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide cocrystals Benzothiazole/Benzopyran Aminobenzothiazole, benzopyran-carboxyl-phenethylamide Not discussed Cocrystal formation, hydrogen-bonding networks

Key Observations:

Pyrazole Core vs. Heterocyclic Variants: The target compound shares a pyrazole core with ’s analog , but differs in substituents. The trifluoromethyl and chlorophenylsulfanyl groups in enhance lipophilicity and metabolic stability, whereas the target’s methoxyphenyl and cyano groups may improve solubility and electronic interactions. ’s benzothiazole-benzopyran cocrystal highlights the role of hydrogen bonding in supramolecular assembly, a property the target compound may also exhibit due to its carboxamide group.

However, in the target, the cyano group is sterically shielded by the methoxyphenyl unit, which may reduce undesired side reactions compared to the simpler acetamide derivative.

Toxicity and Safety: Limited toxicity data are available for all compounds. explicitly notes insufficient toxicological studies , suggesting caution in handling structurally related compounds like the target.

Q & A

Advanced Research Question

  • Cross-Validation : Compare experimental data (e.g., NMR, IR) with computational models (DFT or molecular dynamics). InChi and SMILES strings from databases (e.g., PubChem) aid in verifying stereochemistry .
  • Crystallographic Refinement : For ambiguous electron density, use software like SHELX or Olex2. The Acta Crystallographica E protocol resolved torsional ambiguities in pyrazole derivatives .
  • Batch Analysis : Re-test samples using independent synthetic batches to rule out impurities (>98% purity reagents recommended) .

What computational tools are suitable for studying structure-activity relationships (SAR)?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to biological targets. Pyrazole-carboxamides often target enzymes (e.g., kinases) due to hydrogen-bonding motifs .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors. For example, substituents on the 2-methoxyphenyl group influence lipophilicity and bioavailability .
  • Electrostatic Potential Maps : Gaussian 09 or ORCA can visualize charge distribution, critical for understanding cyano-group reactivity .

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